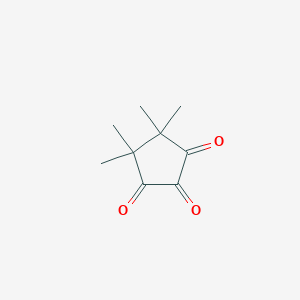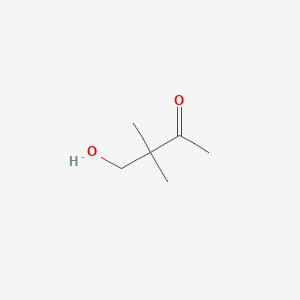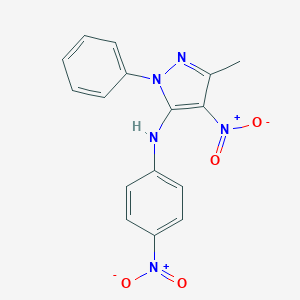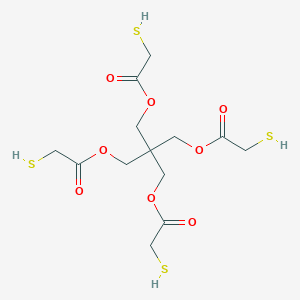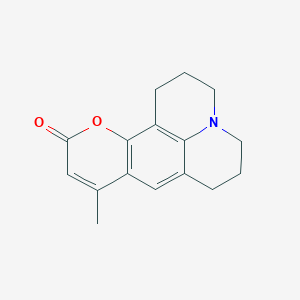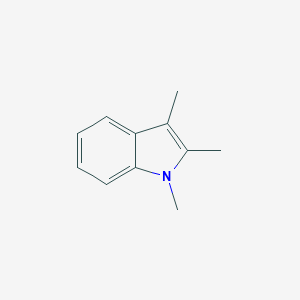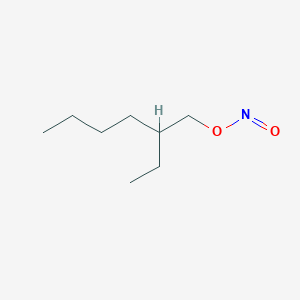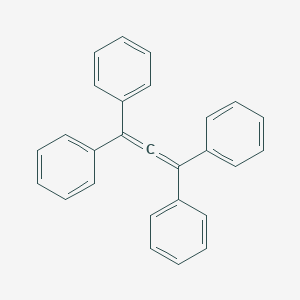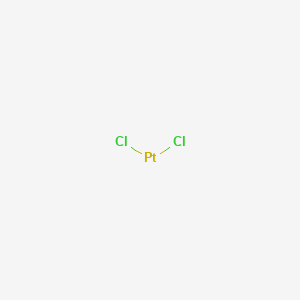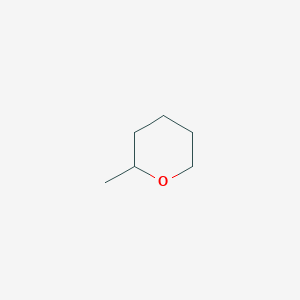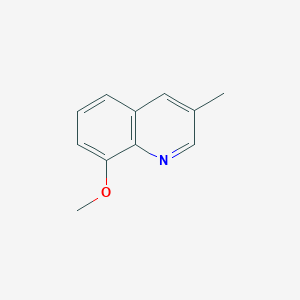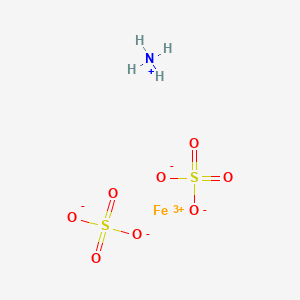
Monoammonium ferric sulfate
Übersicht
Beschreibung
Monoammonium ferric sulfate, also known as Ammonium iron (III) sulfate, is a dark brown or yellow chemical agent with acidic properties . It is produced by the reaction of sulfuric acid and an oxidizing agent . It has various names such as Ferric Ammonium Sulfate, Ammonium iron (3+) sulfate, and Ammoniumeisen (3+)sulfat .
Synthesis Analysis
The synthesis of Monoammonium ferric sulfate involves the reaction of industrial crystalline ferrous sulfate in water. The filtrate is added with sulfuric acid, heated to 30-45 °C, and then added with 25-30 mL of nitric acid for oxidation . The solution gradually turns from tan to light reddish-brown .Chemical Reactions Analysis
The decomposition mechanism of ammonium sulfate catalyzed by ferric oxide has been investigated . The decomposition process can be divided into four stages with different activation energies .Physical And Chemical Properties Analysis
Monoammonium ferric sulfate has a melting point of 39–41℃ . It is very soluble in H2O but insoluble in ethanol . It has a density of 1.710 .Wissenschaftliche Forschungsanwendungen
Application in Dyeing and Textile Printing
Specific Scientific Field
Textile Science and Dye Chemistry
Summary of the Application
Azanium;iron(3+);disulfate, also known as Ammonium iron (III) sulfate dodecahydrate, is used as a mordant in dyeing and textile printing . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric (or paper or leather). It may be used to intensify the color, create a different shade, or improve the fastness of the dye.
Methods of Application
The compound is typically dissolved in water, and the fabric is soaked in the solution. The fabric can then be dyed directly. The amount of azanium;iron(3+);disulfate used, the temperature of the solution, and the duration of soaking can all affect the final color.
Results or Outcomes
The use of azanium;iron(3+);disulfate as a mordant results in a more vibrant and long-lasting color. It can also affect the shade of the dye, often giving it a darker or richer tone.
Application in Analytical Chemistry
Specific Scientific Field
Analytical Chemistry
Summary of the Application
Azanium;iron(3+);disulfate is utilized in analytical chemistry as an iron standard . It can be used in titrations, a common method in analytical chemistry to determine the concentration of an unknown element or compound in a solution.
Methods of Application
In a typical titration, a solution of azanium;iron(3+);disulfate of known concentration (the titrant) is gradually applied to a solution of the analyte until the reaction between them is complete. The point at which this occurs is called the equivalence point and is typically determined by an indicator which changes color when the conditions in the solution change at the equivalence point.
Results or Outcomes
The amount of titrant required to reach the equivalence point is used to calculate the concentration of the analyte in the original solution. This method provides highly accurate and reliable results for the quantitative analysis of iron.
Application in Wastewater Treatment
Specific Scientific Field
Environmental Engineering
Summary of the Application
Azanium;iron(3+);disulfate is used in wastewater treatment . It acts as a coagulant, which helps to remove suspended solids and some metals from the wastewater.
Methods of Application
The compound is added to the wastewater where it reacts with the negatively charged particles, neutralizing the charges and allowing the particles to form a floc. The floc can then be removed from the water by sedimentation, filtration, or flotation.
Results or Outcomes
The use of azanium;iron(3+);disulfate in wastewater treatment can significantly reduce the amount of suspended solids and some metals in the water, improving its quality and making it safer for discharge into the environment.
Application in Tanning
Specific Scientific Field
Leather Science
Summary of the Application
Azanium;iron(3+);disulfate is used in the tanning industry . It helps to stabilize the collagen or protein fibers in hides so they actually stop biodegrading—hence the term ‘tanning’.
Methods of Application
During the tanning process, hides are soaked in a solution of azanium;iron(3+);disulfate. The compound penetrates the hide and reacts with the collagen, stabilizing it against decay and making it resistant to water.
Results or Outcomes
The use of azanium;iron(3+);disulfate in tanning results in a stable and water-resistant leather that can be used for various products like shoes, bags, and furniture.
Application in Production of Dyestuffs
Specific Scientific Field
Chemical Engineering and Industrial Chemistry
Summary of the Application
Azanium;iron(3+);disulfate is used in the production of dyestuffs . It acts as a catalyst in the synthesis of certain types of dyes.
Methods of Application
The compound is added to the reaction mixture where it catalyzes the formation of the dye. The specific procedures and conditions can vary depending on the type of dye being produced.
Results or Outcomes
The use of azanium;iron(3+);disulfate in the production of dyestuffs can increase the yield and purity of the dye, making the production process more efficient and cost-effective.
Application in Etching Agent in the Production of Electronic Components
Specific Scientific Field
Electronics and Materials Science
Summary of the Application
Azanium;iron(3+);disulfate is used as an etching agent in the production of electronic components . It can be used to etch patterns onto a substrate, such as a printed circuit board (PCB).
Safety And Hazards
Inhalation of dust irritates the nose and throat. Ingestion causes irritation of the mouth and stomach. Dust irritates eyes and can irritate skin on prolonged contact . Large doses may lead to iron poisoning and cause abdominal pain, nausea, retching and vomiting, hypermotility, diarrhea, colic or constipation, and black stool .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azanium;iron(3+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLLRJQCZROSE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium iron disulfate | |
CAS RN |
10138-04-2 | |
| Record name | Ammonium ferric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium iron bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC AMMONIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2X1H1IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

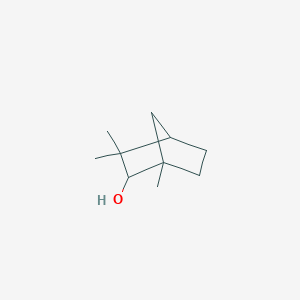
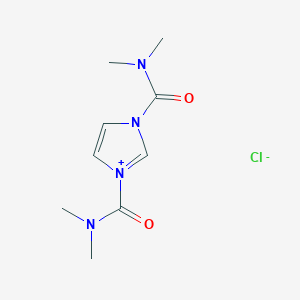
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
